ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure
Properties
CAS No. |
2703782-31-2 |
|---|---|
Molecular Formula |
C12H19IO3 |
Molecular Weight |
338.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the iodomethyl and ester groups . The reaction conditions often require the use of photochemistry to facilitate the cycloaddition, and subsequent steps may involve halogenation and esterification reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids or Bases: For ester hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodomethyl group can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, where it can be used to design molecules with specific biological activities.
Materials Science: Its bicyclic structure and functional groups make it useful in the development of new materials with desirable properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[2.1.1]hexane Hydrochloride: A related compound with a nitrogen atom in the bicyclic ring.
Uniqueness
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of functional groups and the presence of an iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
